(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-12-3-2-4-14(9-12)18-21-22-19(26-18)20-17(23)8-6-13-5-7-15-16(10-13)25-11-24-15/h2-10H,11H2,1H3,(H,20,22,23)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSKSHIOQQPGHT-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling of the benzo[d][1,3]dioxole and thiadiazole units: This step involves the formation of an amide bond between the benzo[d][1,3]dioxole derivative and the thiadiazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the acrylamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Synthetic Formation via Knoevenagel Condensation
The acrylamide core forms through base-catalyzed condensation between 3-(benzo[d] dioxol-5-yl)acrylaldehyde derivatives and 5-(m-tolyl)-1,3,4-thiadiazol-2-amine ( ). The reaction proceeds via:
-
Mechanism : Dehydration of an intermediate Schiff base under acidic or thermal conditions.
-
Key Reagents : Ethanol or dichloromethane as solvents, with piperidine or triethylamine as catalysts ( ).
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 3-(Benzo[d] dioxol-5-yl)acrylaldehyde | Ethanol, reflux, 3 hr | 75–84% | |
| 5-(m-Tolyl)-1,3,4-thiadiazol-2-amine | Piperidine, 80°C | 91% |
Reduction of α,β-Unsaturated Amide
The (Z)-configured acrylamide double bond undergoes stereospecific reduction:
-
Reagents : Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation ( ).
-
Outcome : Saturation of the double bond generates a racemic mixture of diastereomers.
Example Reaction :
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole moiety participates in regioselective alkylation and cycloaddition:
Alkylation at N-3 Position
-
Product : N-methylated thiadiazole derivatives.
Experimental Data :
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| Target compound | CH3I | K2CO3, DMF, 24 hr | 65% |
Cycloaddition Reactions
The thiadiazole’s electron-deficient C-5 position reacts with dienophiles (e.g., maleic anhydride) in [4+2] Diels-Alder reactions, forming fused bicyclic systems ( ).
Benzodioxole Ring Reactivity
The benzo[d] dioxole group undergoes electrophilic substitution under acidic conditions:
-
Typical Reactions : Nitration, sulfonation, or halogenation at the C-4 position ( ).
-
Limitation : Ring-opening occurs with strong nucleophiles (e.g., hydroxide) at elevated temperatures ( ).
Example :
Amide Bond Hydrolysis and Derivatization
The acrylamide’s carbonyl group is susceptible to hydrolysis or nucleophilic substitution:
-
Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the amide bond, yielding 3-(benzo[d] dioxol-5-yl)acrylic acid and 5-(m-tolyl)-1,3,4-thiadiazol-2-amine ( ).
-
Acylation : Reaction with acyl chlorides forms secondary amides ( ).
Kinetic Data :
| Reaction | Conditions | Half-life |
|---|---|---|
| Acidic hydrolysis (1M HCl) | 80°C, 6 hr | 2.5 hr |
Photochemical and Thermal Stability
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving molecular docking and in vitro assays have indicated that derivatives of thiadiazole can inhibit the proliferation of cancer cells. The interaction of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide with cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) has been particularly promising .
Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole structure have demonstrated antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring may enhance this activity by disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Interaction with Biological Macromolecules
The compound's ability to interact with DNA and proteins has been studied extensively. Molecular docking studies suggest that it can bind to specific sites on DNA or proteins, potentially leading to alterations in their functions. This property is crucial for the development of novel therapeutic agents targeting specific diseases .
Polymer Chemistry
The acrylamide component allows for the incorporation of this compound into polymer matrices. Its unique structural features can impart desirable properties such as increased thermal stability and enhanced mechanical strength to polymers. This application is particularly relevant in the development of advanced materials for industrial use.
Organic Electronics
Due to its electronic properties, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's ability to act as a hole transport material can significantly improve the efficiency of these devices.
Case Studies
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide: Similar structure but with a phenyl group instead of a m-tolyl group.
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide: Similar structure but with a p-tolyl group instead of a m-tolyl group.
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide: Similar structure but with an o-tolyl group instead of a m-tolyl group.
Uniqueness
The uniqueness of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the m-tolyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various biological activities, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a unique structure comprising a benzo[d][1,3]dioxole moiety attached to a thiadiazole and acrylamide group. Its molecular formula is with a molecular weight of approximately 398.45 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 398.45 g/mol |
| IUPAC Name | (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide |
Synthesis
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multiple steps including:
- Formation of the benzo[d][1,3]dioxole moiety .
- Synthesis of the thiadiazole derivative through cyclization reactions.
- Coupling with the acrylamide group , often utilizing coupling reagents to facilitate the reaction.
Each step requires careful control of reaction conditions to ensure high yield and purity.
Antimicrobial Activity
Research indicates that compounds related to thiadiazoles exhibit significant antimicrobial properties. For instance:
- A study on thiadiazolopyrimidine derivatives demonstrated effective activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- The compound's structure suggests potential interaction with bacterial enzymes or cell wall synthesis pathways.
Anticancer Activity
The anticancer potential of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide has been explored through several in vitro studies:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), with IC50 values indicating significant cytotoxic effects .
The proposed mechanism involves binding to specific proteins or enzymes that are crucial for cancer cell proliferation or survival. In silico docking studies have suggested interactions with estrogen receptors and other molecular targets that modulate cell signaling pathways .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A series of thiadiazolopyrimidine derivatives showed promising results against both gram-positive and gram-negative bacteria .
- Cytotoxic Studies : In a study evaluating various derivatives for anticancer activity, compounds were shown to inhibit cell growth effectively in multiple cancer cell lines .
Q & A
Q. How can synthetic yields of this compound be optimized, and what are critical reaction parameters?
- Methodological Answer : The synthesis involves coupling benzo[d][1,3]dioxol-5-yl acrylate derivatives with thiadiazole precursors. Key parameters include:
- Temperature control (50–80°C for amide coupling steps) to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics and solubility of intermediates .
- Catalyst use : Triethylamine or DMAP enhances coupling efficiency in acylation steps .
- Reaction monitoring : TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- 1D/2D NMR : Confirms stereochemistry (Z-configuration) and substituent positions via coupling constants (e.g., J = 15–16 Hz for trans-alkene protons) .
- HRMS : Validates molecular formula (e.g., C₂₃H₁₉N₃O₃S) and isotopic patterns .
- X-ray crystallography : Resolves spatial arrangement of the thiadiazole and benzodioxole moieties, critical for docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
